N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-propoxybenzamide
Description
N-[2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-propoxybenzamide is a synthetic small molecule characterized by a benzamide core substituted with a 4-propoxy group. The structure incorporates a 4-methoxyphenyl moiety linked via an ethyl bridge to a pyrrolidine ring. This compound shares structural motifs with pharmacologically active agents, particularly those targeting neurological or inflammatory pathways, due to the presence of nitrogen-containing heterocycles (pyrrolidine) and aryl ethers (methoxy, propoxy) .
Properties
Molecular Formula |
C23H30N2O3 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C23H30N2O3/c1-3-16-28-21-12-8-19(9-13-21)23(26)24-17-22(25-14-4-5-15-25)18-6-10-20(27-2)11-7-18/h6-13,22H,3-5,14-17H2,1-2H3,(H,24,26) |
InChI Key |
CZZYIAPGJUVGOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-propoxybenzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like chloroform or ethanol and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and propoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-propoxybenzamide exhibits promising antitumor properties. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Mechanism of Action
A study demonstrated that the compound affects the Nedd8-activating enzyme (NAE), leading to the accumulation of CRL substrate proteins. This mechanism results in cell growth arrest and apoptosis, making it a candidate for combination therapy with other anticancer agents .
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Its ability to interact with specific brain receptors may provide therapeutic benefits in conditions such as epilepsy and anxiety.
Research Insights
Research into structurally related compounds has shown that modifications at specific positions on the pyrrolidine scaffold can enhance binding affinity to brain-specific sites, potentially leading to improved efficacy as an antiepileptic agent .
Interaction with Blood Proteins
Investigations into the pharmacokinetics of this compound have revealed strong interactions with high-abundance blood proteins such as human serum albumin. These interactions may influence the drug's distribution and efficacy in vivo.
Binding Studies
Spectroscopic techniques have been employed to measure binding constants and thermodynamic parameters, indicating that hydrophobic interactions play a crucial role in the compound's pharmacodynamics .
Potential in Pain Management
There is emerging evidence suggesting that this compound may also possess analgesic properties. Its action on specific receptors involved in pain pathways could make it useful in managing chronic pain conditions.
Experimental Findings
Preclinical models have shown that compounds with similar structures exhibit significant analgesic effects, warranting further investigation into this compound for pain management applications.
Future Research Directions
Given the diverse potential applications of this compound, future research should focus on:
- Clinical Trials: To evaluate safety and efficacy in human subjects.
- Mechanistic Studies: To elucidate specific pathways affected by the compound.
- Formulation Development: To optimize delivery methods for enhanced therapeutic outcomes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-propoxybenzamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pyrrolidine ring and methoxyphenyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogues
Key Observations:
Heterocyclic Influence: The target compound’s pyrrolidine ring contrasts with Astemizole’s piperidine and benzimidazole systems. Benzothiazole derivatives () exhibit rigid aromatic systems, differing from the target’s benzamide core, which may influence solubility and metabolic stability .
Substituent Effects: The 4-propoxy group in the target compound introduces greater lipophilicity compared to the 4-methoxy groups in Astemizole or Formoterol analogs. This could enhance membrane permeability but reduce aqueous solubility .
Pharmacological Implications
- Receptor Binding : The 4-methoxyphenyl group is a common feature in histamine H1 antagonists (e.g., Astemizole) and β2-adrenergic agonists (e.g., Formoterol analogs). The target compound’s propoxy group may alter selectivity toward distinct receptor subtypes .
- Metabolism : Propoxy and methoxy groups are susceptible to oxidative metabolism (e.g., O-dealkylation), which could shorten the half-life compared to halogenated analogs like Astemizole .
Biological Activity
N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-propoxybenzamide is a compound of interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.
The molecular formula for this compound is , with a molecular weight of 418.96 g/mol. The compound features a complex structure that includes a pyrrolidine ring and methoxy and propoxy substituents, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 418.96 g/mol |
| Molecular Formula | C23H30N2O3 |
| LogP | 3.9792 |
| LogD | 3.6771 |
| Polar Surface Area | 42.969 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Research indicates that compounds similar to this compound may exhibit activity through various mechanisms, primarily interacting with neurotransmitter systems such as dopamine and serotonin receptors. This interaction can lead to effects on mood regulation, cognition, and potentially analgesic properties.
Case Studies and Research Findings
- Antidepressant Activity : A study investigated the effects of similar piperidine derivatives on serotonin receptors, showing that certain modifications could enhance their affinity for the 5-HT1A receptor, suggesting potential antidepressant activity .
- Antinociceptive Effects : In animal models, compounds with similar structural motifs have demonstrated significant antinociceptive effects in pain models, indicating their potential as analgesics .
- Neuroprotective Properties : Research has shown that derivatives of piperidine can inhibit acetylcholinesterase, which is crucial for neuroprotection in conditions like Alzheimer's disease. This suggests that this compound may also possess neuroprotective qualities .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Antidepressant Activity | Analgesic Activity | Neuroprotective Potential |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| Similar Piperidine Derivative A | High | Moderate | High |
| Similar Piperidine Derivative B | Low | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
